Erbium sulfate octahydrate

Description

Properties

IUPAC Name |

erbium(3+);trisulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Er.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNPRCXUVYGCAE-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Er+3].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Er2H16O20S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648465 | |

| Record name | Erbium sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-52-4 | |

| Record name | Erbium sulfate octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erbium sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERBIUM SULFATE OCTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76R3969825 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Erbium (III) Sulfate Octahydrate

Abstract

Erbium (III) sulfate octahydrate, Er₂(SO₄)₃·8H₂O, is a pink crystalline salt of the lanthanide series element erbium. Its unique physicochemical, thermal, and spectroscopic properties, stemming from the electronic configuration of the trivalent erbium ion (Er³⁺), make it a critical material in diverse fields ranging from optical communications to emerging biomedical applications. This technical guide provides a comprehensive analysis of its core chemical properties for researchers, scientists, and drug development professionals. We will delve into its crystal structure, solubility, thermal decomposition pathway, and spectroscopic signature, supported by field-proven experimental methodologies and data. The objective is to furnish a foundational understanding that enables precise control and manipulation of this compound in advanced research and development settings.

Fundamental Physicochemical Properties

Erbium (III) sulfate octahydrate is a stable, pink, crystalline solid under standard conditions.[1] As a hydrated salt, its properties are significantly influenced by the eight molecules of water integrated into its crystal lattice. It is considered a moderately water-soluble and acid-soluble source of the erbium ion.[2][3] A key characteristic for handling and storage is its hygroscopic nature, meaning it will readily absorb moisture from the atmosphere.[4][5] Therefore, it should be stored in a dry, well-sealed environment to maintain its octahydrate stoichiometry.[6]

Table 1: Core Physicochemical Data for Erbium (III) Sulfate Octahydrate

| Property | Value | Source(s) |

| Chemical Formula | Er₂(SO₄)₃·8H₂O | [2][7] |

| Molecular Weight | 766.83 g/mol | [2][7] |

| CAS Number | 10031-52-4 | [1][2] |

| Appearance | Pink crystalline solid | [1][2] |

| Density | ~3.21 g/cm³ | [1] |

| Crystal System | Monoclinic | [6] |

| Hazards | Skin, eye, and respiratory irritant | [8] |

Crystallography and Molecular Structure

The precise arrangement of atoms within the crystal lattice is fundamental to understanding the material's bulk properties. Erbium (III) sulfate octahydrate is isostructural with other lanthanide sulfate octahydrates (from holmium to lutetium), crystallizing in the monoclinic C2/c space group.[2] This structure is a complex three-dimensional network built from ErO₈ polyhedra, sulfate tetrahedra (SO₄²⁻), and water molecules.

In this lattice, the erbium (III) ion is the central coordinating atom. Each Er³⁺ ion is coordinated by eight oxygen atoms. Four of these oxygen atoms are provided by four distinct sulfate groups, and the other four are from four water molecules. This coordination forms a distorted square antiprism or a similar eight-coordinate polyhedron. The remaining four water molecules are not directly coordinated to the erbium ion but are held within the lattice by hydrogen bonds, contributing to the overall stability of the hydrated structure. The sulfate ions act as bridging ligands, linking the ErO₈ polyhedra into a robust framework.

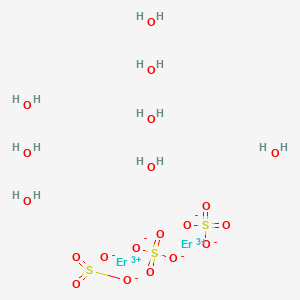

Caption: Coordination environment of the Er³⁺ ion in the octahydrate lattice.

Experimental Protocol: X-ray Diffraction (XRD) for Structural Analysis

The definitive method for confirming crystal structure is Single-Crystal XRD. For powdered samples, Powder XRD (PXRD) is used to confirm phase purity and determine lattice parameters.

-

Sample Preparation: Gently grind a small amount of Er₂(SO₄)₃·8H₂O into a fine powder using an agate mortar and pestle. Ensure the sample has been stored correctly to prevent dehydration or excess moisture absorption.

-

Mounting: Pack the powder into a standard sample holder, ensuring a flat, level surface.

-

Instrument Setup: Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data Collection: Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and a suitable dwell time (e.g., 1 second per step).

-

Data Analysis: Process the resulting diffraction pattern to identify the peak positions and intensities. Compare the experimental pattern against a database (e.g., ICDD) or reference patterns for isostructural lanthanide sulfates to confirm the phase.[2] Perform Rietveld refinement on the data to calculate the precise lattice parameters.

Solubility Profile

Erbium (III) sulfate octahydrate is soluble in water, forming the characteristic pink [Er(H₂O)ₙ]³⁺ aquo ion.[9] A noteworthy characteristic of rare earth sulfates is their retrograde solubility in water; that is, their solubility decreases as the temperature increases.[10] This behavior is crucial for applications involving crystallization or temperature-dependent solution chemistry. For instance, attempting to dissolve the salt in hot water may be less effective than using room temperature or cool water.

Table 2: Aqueous Solubility of Erbium (III) Sulfate Octahydrate

| Temperature (°C) | Solubility (g / 100 mL) |

| 20 | 16.0 |

| 40 | 6.53 |

Data sourced from Perry (2016) via Wikipedia.[1]

Thermal Decomposition Behavior

Understanding the thermal stability and decomposition pathway is critical for any application involving heating, such as in the synthesis of anhydrous materials or the preparation of erbium oxide. The decomposition of Er₂(SO₄)₃·8H₂O is a multi-step process involving dehydration followed by the decomposition of the anhydrous sulfate. This process can be elucidated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11][12]

-

Dehydration: Upon heating, the compound first loses its eight water molecules. This process is not a single event. The four interstitial water molecules, which are held by weaker hydrogen bonds, are lost at lower temperatures (typically in the range of 60-150 °C). The four water molecules directly coordinated to the Er³⁺ ion are more strongly bound and are removed at higher temperatures (typically 150-350 °C). Each dehydration step corresponds to a distinct mass loss in the TGA curve and an endothermic peak in the DSC curve.[3][13]

-

Anhydrous Sulfate Decomposition: Once completely dehydrated, the resulting anhydrous Er₂(SO₄)₃ is stable over a significant temperature range. At much higher temperatures (typically >700-800 °C), it begins to decompose. This process involves the sequential loss of sulfur trioxide (SO₃) gas, first forming an intermediate erbium oxysulfate (Er₂O₂SO₄).

-

Oxide Formation: Upon further heating to even higher temperatures (>900 °C), the oxysulfate intermediate decomposes completely, releasing the final SO₃ molecule to yield the final, stable residue: erbium (III) oxide (Er₂O₃).

Caption: Thermal decomposition pathway of Erbium (III) Sulfate Octahydrate.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol describes a standard method for analyzing the thermal decomposition of a hydrated salt.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate monohydrate).

-

Sample Preparation: Accurately weigh 5–10 mg of Er₂(SO₄)₃·8H₂O into a ceramic (alumina) or platinum crucible.

-

Analysis Conditions: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50–100 mL/min to prevent oxidative side reactions.

-

Heating Program: Heat the sample from room temperature (~25 °C) to 1100 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Record the mass loss as a function of temperature (TGA curve) and the heat flow (DSC curve). Calculate the percentage mass loss for each distinct step and compare it to the theoretical mass loss for the removal of water molecules and sulfur trioxide to validate the decomposition pathway.

Spectroscopic Properties

The vibrant pink color of erbium salts and their utility in optical technologies are due to the electronic transitions within the partially filled 4f shell of the Er³⁺ ion.[5] These f-f transitions are characteristically sharp and narrow, resembling atomic line spectra, because the 4f electrons are well-shielded from the local chemical environment by the outer 5s and 5p electron shells.[7]

The absorption spectrum of an aqueous solution of erbium (III) sulfate octahydrate shows multiple distinct absorption bands across the ultraviolet (UV), visible, and near-infrared (NIR) regions. Each band corresponds to the excitation of an electron from the ⁴I₁₅/₂ ground state to a higher energy level. The most prominent of these transitions are listed below.

Table 3: Major Absorption Bands of Aqueous Er³⁺ Ion (from ⁴I₁₅/₂ ground state)

| Transition to Excited State | Approximate Wavelength (nm) | Region |

| ⁴G₁₁/₂ | 379 | UV |

| ²H₁₁/₂ | 521 | Green |

| ⁴S₃/₂ | 541 | Green |

| ⁴F₉/₂ | 651 | Red |

| ⁴I₉/₂ | 800 | NIR |

| ⁴I₁₁/₂ | 975 | NIR |

| ⁴I₁₃/₂ | 1530 | NIR |

Data adapted from spectra of aqueous erbium solutions.[2][7]

Of paramount importance is the transition from the first excited state (⁴I₁₃/₂) back down to the ground state (⁴I₁₅/₂), which produces a strong photoluminescent emission centered around 1540 nm. This wavelength falls squarely within the C-band of optical telecommunications, the window of lowest signal attenuation for silica-based optical fibers. This property is the cornerstone of the Erbium-Doped Fiber Amplifier (EDFA), a technology that revolutionized long-haul data transmission.

Caption: Simplified energy level diagram for Er³⁺ showing key transitions.

Experimental Protocol: UV-Vis-NIR Absorption Spectroscopy

This protocol details the measurement of the absorption spectrum of an aqueous solution of the title compound.

-

Solution Preparation: Prepare a stock solution of known concentration (e.g., 0.1 M) by accurately weighing Er₂(SO₄)₃·8H₂O and dissolving it in a precise volume of deionized water in a volumetric flask. Create a dilution series if necessary to ensure absorbance values fall within the linear range of the instrument (typically 0.1-1.0 AU).

-

Instrument Setup: Use a dual-beam UV-Vis-NIR spectrophotometer. Allow the deuterium (UV) and tungsten (Vis-NIR) lamps to warm up for at least 30 minutes for stable output.

-

Blanking/Baseline Correction: Fill a 1 cm path length quartz cuvette with deionized water (the solvent). Place it in the sample holder and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse the cuvette with a small amount of the erbium sulfate solution before filling it. Place the sample cuvette in the instrument and acquire the absorption spectrum over the desired range (e.g., 300 nm to 1700 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) for the characteristic peaks. Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) for each peak if the concentration (c) and path length (l) are known.

Relevance and Applications in Drug Development

While erbium (III) sulfate octahydrate is not itself a therapeutic agent, its role as a high-purity, water-soluble precursor to the erbium (III) ion makes it relevant to the field of drug development and biomedical research. The unique properties of the Er³⁺ ion are being explored in several advanced applications:

-

Anticancer Research: Studies have shown that rare earth ions, including erbium, can interact significantly with double-stranded DNA. This interaction can lead to DNA condensation, suggesting a potential mechanism for anticancer activity or for the development of novel carriers for gene therapies.[8] Erbium sulfate serves as a readily available source of Er³⁺ ions for such fundamental binding studies.

-

Targeted Radionuclide Therapy: The radioisotope Erbium-169 (¹⁶⁹Er) is a low-energy beta-emitter with potential for targeted radionuclide therapy, particularly for treating metastasized cancers. High-purity erbium compounds, for which the sulfate can be a starting material, are required for the production of ¹⁶⁹Er and subsequent chelation to targeting molecules.

-

Luminescence-Based Bio-imaging and Sensing: The sharp NIR emission of Er³⁺ is attractive for biological imaging, as light in this region has deeper tissue penetration and reduced autofluorescence compared to visible light. Erbium-doped nanoparticles, often synthesized from precursors like erbium sulfate, are being developed as luminescent probes for in-vitro and in-vivo diagnostics.

Handling and Safety

Erbium (III) sulfate octahydrate is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Personal Protective Equipment (PPE): Always handle the compound while wearing chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid creating dust during handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture due to its hygroscopic nature.[6]

Conclusion

Erbium (III) sulfate octahydrate is a compound whose properties are a direct reflection of its intricate crystal structure and the unique electronic nature of the erbium ion. Its well-defined thermal decomposition pathway allows for its use as a precursor to anhydrous erbium compounds and erbium oxide. The sharp, characteristic f-f electronic transitions, particularly the technologically vital emission at ~1540 nm, form the basis of its extensive use in optical materials. For professionals in materials science and drug development, a thorough understanding of these core chemical properties—from its crystal lattice and solubility to its thermal and spectroscopic behavior—is essential for leveraging this versatile compound in the creation of next-generation technologies.

References

-

American Elements. (n.d.). Erbium(III) Sulfate Octahydrate. Retrieved January 14, 2026, from [Link]

-

FUNCMATER. (n.d.). Erbium(III) Sulfate Octahydrate (Er2(SO4)3•8H2O)-Crystalline. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (2023, April 29). Erbium(III) sulfate. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Erbium sulfate octahydrate. Retrieved January 14, 2026, from [Link]

-

ATT Advanced Elemental Materials Co., Ltd. (n.d.). Erbium Sulfate Er2(SO4)3.8H2O Wholesale. Retrieved January 14, 2026, from [Link]

-

Heeger Materials. (n.d.). This compound Powder, Er2(SO4)3.8H2O, CAS 10031-52-4. Retrieved January 14, 2026, from [Link]

-

ESPI Metals. (n.d.). Erbium Sulfate Safety Data Sheet. Retrieved January 14, 2026, from [Link]

-

Lok, C. K., & Zink, J. I. (2006). Crystal structure of tthis compound, Tb2(SO4)3·8H2O, and of dysprosium sulfate octahydrate, Dy2(SO4)3·8H2O. ResearchGate. Retrieved January 14, 2026, from [Link]

-

LookChem. (n.d.). Cas 10031-52-4, ERBIUM SULFATE. Retrieved January 14, 2026, from [Link]

- Shizume, K., Hatada, N., & Uda, T. (2020). Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In)

- Lakshman, S. V. J., & Jayasankar, C. K. (1985). Optical absorption spectra of tripositive erbium ion in certain nitrate complexes. Pramana - Journal of Physics, 24(1-2), 125-136.

-

Yu, Q., & Røyne, A. (2021). A typical TGA-DSC curve for dehydration of MgSO4.7H2O. ResearchGate. Retrieved January 14, 2026, from [Link]

- Clifton, J. R. (1971). Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Forms of Calcium Sulfate Hemihydrate. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 75A(1), 41-49.

- van der Meulen, N. P., et al. (2020).

-

Li, X., et al. (2022). Effect of temperature and sulfuric acid concentration on solubility of rare earth sulfates. ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. americanelements.com [americanelements.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Erbium(III) in aqueous solution: an ab initio molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. erbium.nl [erbium.nl]

Introduction: The Significance of Erbium(III) Sulfate Octahydrate

An In-Depth Technical Guide to the Physical Properties of Erbium(III) Sulfate Octahydrate

This guide provides a comprehensive examination of the core physical properties of Erbium(III) Sulfate Octahydrate (Er₂(SO₄)₃·8H₂O). Designed for researchers, chemists, and professionals in materials science and drug development, this document synthesizes fundamental data with insights into experimental methodologies, ensuring a deep and practical understanding of this lanthanide compound.

Erbium(III) sulfate octahydrate is a hydrated inorganic salt of the rare earth element erbium. As a member of the lanthanide series, the erbium(III) ion (Er³⁺) possesses unique electronic properties that give rise to its characteristic pink color and valuable optical and magnetic functionalities. The compound serves as a crucial precursor in the fabrication of specialty glasses, laser systems, and optical fibers, where erbium is used as a dopant to amplify signals.[1][2] Understanding its fundamental physical properties—from its crystal structure to its thermal stability—is paramount for controlling its incorporation into advanced materials and for developing novel applications. This guide offers an in-depth exploration of these characteristics, grounded in established analytical techniques.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for Erbium(III) sulfate octahydrate are summarized below. These constants are the bedrock for any experimental or developmental work involving this material.

| Property | Value | Source(s) |

| Chemical Formula | Er₂(SO₄)₃·8H₂O | [3][4] |

| Molecular Weight | 766.82 g/mol | [3][4] |

| Appearance | Pink monoclinic crystalline solid | [5] |

| Density | ~3.217 g/cm³ | [2] |

| CAS Number | 10031-52-4 | [3][4] |

| Hygroscopicity | Hygroscopic | [6] |

Crystallography and Molecular Structure

The arrangement of atoms within a crystal dictates many of a material's macroscopic properties, including its optical and mechanical behavior. Erbium(III) sulfate octahydrate belongs to a well-characterized isostructural series of lanthanide sulfate octahydrates.

Crystal System: Monoclinic[1] Space Group: C2/c[1]

The structure consists of a complex three-dimensional network. Each Erbium(III) ion is coordinated by oxygen atoms from both sulfate tetrahedra and water molecules, resulting in a high coordination number (typically 8 or 9 for lanthanides). These coordinated polyhedra are linked together by bridging sulfate ions, forming layers that are held together by an extensive network of hydrogen bonds involving the eight water molecules of hydration.[7]

Table of Crystallographic Parameters for Isostructural Lanthanide Sulfate Octahydrates:

| Parameter | Dy₂(SO₄)₃·8H₂O[7] | Tb₂(SO₄)₃·8H₂O[7] | Ho₂(SO₄)₃·8H₂O[8] | Tm₂(SO₄)₃·8H₂O[8] |

| a (Å) | 13.469 | 13.493 | 13.4421 | 13.4118 |

| b (Å) | 6.695 | 6.714 | 6.6745 | 6.6402 |

| c (Å) | 18.202 | 18.231 | 18.1642 | 18.1040 |

| β (°) ** | 102.06 | 102.16 | 102.006 | 101.980 |

| Volume (ų) ** | 1605.1 | 1614.5 | 1593.1 | 1573.9 |

| Z | 4 | 4 | 4 | 4 |

Note: It is expected that the lattice parameters for Er₂(SO₄)₃·8H₂O will fall between those of the Holmium and Thulium analogues.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)

The definitive method for determining crystal structure is SC-XRD. The following protocol outlines the self-validating workflow required.

-

Crystal Growth (Prerequisite): High-quality single crystals are grown by dissolving the synthesized powder in deionized water with a minimal amount of sulfuric acid to prevent hydrolysis. The solution is filtered and allowed to evaporate slowly and undisturbed over several weeks at constant temperature. The slow evaporation is critical to prevent the formation of polycrystalline aggregates.

-

Crystal Selection and Mounting: A suitable single crystal (typically <0.5 mm, free of visible defects) is selected under a polarizing microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal, which is rotated through various angles. A detector collects the diffraction pattern, which consists of thousands of reflections of varying intensities. Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson synthesis to find the initial positions of the atoms. This model is then refined iteratively, adjusting atomic positions and displacement parameters until the calculated diffraction pattern matches the experimentally observed pattern.[7] The final refined structure provides precise bond lengths, angles, and atomic coordinates.

Solubility and Solution Behavior

Erbium(III) sulfate octahydrate is soluble in water.[6] This property is fundamental for its use in solution-based processes, including crystal growth and the preparation of doped materials. Like many other lanthanide sulfates, it exhibits retrograde solubility, meaning its solubility in water decreases as the temperature increases.[9] This behavior is crucial for purification processes like fractional crystallization.

Table of Aqueous Solubility:

| Temperature | Solubility (g / 100 mL) | Source |

| 20 °C | 16.0 | [2] |

| 40 °C | 6.53 | [2] |

Experimental Protocol: Isothermal Solubility Determination

This protocol describes a robust method for accurately measuring solubility at a given temperature.

-

System Preparation: An excess amount of finely ground Er₂(SO₄)₃·8H₂O powder is added to a known volume of deionized water in a jacketed glass vessel connected to a temperature-controlled water bath. Adding excess solid ensures that saturation is achieved.

-

Equilibration: The mixture is stirred continuously at a constant, certified temperature (e.g., 20.0 ± 0.1 °C) for an extended period (typically 24-48 hours) to ensure the solution reaches equilibrium with the undissolved solid.

-

Sample Extraction: Stirring is stopped, and the solid is allowed to settle. A sample of the clear supernatant liquid is carefully withdrawn using a syringe fitted with a sub-micron filter to prevent aspiration of any solid particles. The syringe should be pre-warmed to the equilibrium temperature to prevent premature crystallization.

-

Quantitative Analysis: The mass of the extracted saturated solution is accurately determined. The sample is then analyzed for its erbium content. A reliable method is Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), which offers high precision for elemental analysis. Alternatively, the solvent can be evaporated, and the mass of the remaining dry salt can be measured, though this is less precise.

-

Calculation: The solubility is calculated from the mass of the dissolved erbium sulfate and the corresponding mass of water in the sample, typically expressed in g/100 mL or mol/kg.

Thermal Properties and Decomposition

The thermal stability of a hydrated salt is critical for applications involving high-temperature processing. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for characterizing this behavior.

Erbium(III) sulfate octahydrate is stable at room temperature but decomposes upon heating. The process involves a multi-step dehydration followed by the decomposition of the anhydrous sulfate at higher temperatures.[10]

Expected Decomposition Pathway: The thermal decomposition is expected to follow a path similar to that of its isostructural yttrium and europium analogs:[10]

-

Dehydration: The eight water molecules are lost in one or more steps, typically in the range of 100-400 °C, to form the anhydrous Er₂(SO₄)₃. The loss of water is an endothermic process, detectable by DSC.

-

Decomposition to Oxysulfate: The anhydrous erbium sulfate remains stable up to higher temperatures before decomposing to form an erbium oxysulfate (e.g., Er₂O₂SO₄). This step involves the release of sulfur trioxide (SO₃) gas.

-

Decomposition to Oxide: At very high temperatures (often >900 °C), the oxysulfate further decomposes to the final, most stable residue, Erbium(III) oxide (Er₂O₃).

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the determination of thermal stability and compositional analysis.

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed on the TGA's microbalance. The furnace is sealed, and a controlled atmosphere is established by purging with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min). An inert atmosphere is crucial to prevent oxidative side reactions.

-

Thermal Program: The sample is heated at a constant linear rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 1200 °C).

-

Data Analysis: The instrument records the sample's mass as a function of temperature. The resulting TGA curve plots percent mass loss versus temperature. The derivative of this curve (DTG) is often plotted to clearly show the temperature of the maximum rate of mass loss for each decomposition step. The stoichiometry of the dehydration and decomposition steps can be calculated from the percentage mass loss at each stage.[11]

Spectroscopic Properties

While specific, complete spectra for Er₂(SO₄)₃·8H₂O are not widely published, its key spectroscopic features can be reliably predicted based on its constituent components: the sulfate anion (SO₄²⁻), water of hydration (H₂O), and the erbium(III) cation (Er³⁺).

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is used to identify the functional groups within the compound.

-

Sulfate (SO₄²⁻) Modes: A free sulfate ion has Td symmetry, but in the monoclinic crystal lattice, its symmetry is lowered. This reduction in symmetry causes vibrational modes that are degenerate in the free ion to split, and modes that are IR or Raman inactive to become active. Key expected bands include:

-

ν₁ (symmetric stretch): A very strong, sharp peak in the Raman spectrum around 980-1000 cm⁻¹.[12]

-

ν₂ (symmetric bend): Raman active modes around 450-500 cm⁻¹.

-

ν₃ (antisymmetric stretch): Strong, often split, bands in the IR spectrum between 1080-1200 cm⁻¹.[13]

-

ν₄ (antisymmetric bend): IR and Raman active modes around 600-670 cm⁻¹.[12]

-

-

Water (H₂O) Modes:

-

O-H Stretching: A broad, strong band in the IR spectrum from approximately 3000-3600 cm⁻¹ due to the hydrogen-bonded water molecules.[14]

-

H-O-H Bending: A sharp band around 1600-1640 cm⁻¹.

-

Librational Modes: Bands at lower frequencies (<1000 cm⁻¹) corresponding to the rocking, wagging, and twisting of coordinated water molecules.

-

UV-Visible Spectroscopy: The characteristic pink color of the compound is due to the f-f electronic transitions of the Er³⁺ ion. These transitions are formally forbidden by the Laporte rule but become weakly allowed in the asymmetric crystal field of the compound. The absorption spectrum in aqueous solution shows several sharp, low-intensity peaks in the visible region, corresponding to transitions from the ⁴I₁₅/₂ ground state to various excited states.

Conclusion

The physical properties of Erbium(III) sulfate octahydrate are a direct consequence of its complex crystal structure, dominated by the coordination of the Er³⁺ ion and an extensive hydrogen-bonding network. Its monoclinic C2/c structure, retrograde aqueous solubility, and multi-step thermal decomposition pathway are defining characteristics that govern its handling, purification, and application. The experimental protocols detailed herein provide a framework for the rigorous and self-validating characterization required in modern research and development, ensuring that this important lanthanide compound can be effectively utilized in the advancement of optical and material technologies.

References

- L.A. Aslanov, I.S. Akhmed-Farag, M.A. Porai-Koshits, V.I. Ivanov, V.F. Rybakov, & M.P. Belov. (2000). Growth of Er2(SO4)3 ⋅ 8H2O crystals and study of their structure and properties. Crystallography Reports, 45, 796-798.

-

Wikipedia contributors. (2023, April 29). Erbium(III) sulfate. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

- Moldoveanu, G. A., & Papangelakis, V. G. (2023). Solubilities of individual light rare earth sulfates (lanthanum to europium)

-

Chemdad. (n.d.). ERBIUM SULFATE. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Erbium sulfate octahydrate. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

American Elements. (n.d.). Erbium(III) Sulfate Octahydrate. Retrieved January 14, 2026, from [Link]

-

FUNCMATER. (n.d.). Erbium(III) Sulfate Octahydrate (Er2(SO4)3•8H2O)-Crystalline. Retrieved January 14, 2026, from [Link]

- Zheng, C., & Wu, J. (2003). Crystal structure of tthis compound, Tb2(SO4)3 · 8H2O, and of dysprosium sulfate octahydrate, Dy2(SO4)3 · 8H2O. Zeitschrift für Kristallographie - New Crystal Structures, 218(1-4), 23-24.

-

eScholarship, University of California. (2015). Recovery of yttrium and lanthanides from sulfate solutions with high concentration of iron and low rare earth content. Retrieved January 14, 2026, from [Link]

- Das, G., Lencka, M. M., Eslamimanesh, A., Wang, P., Anderko, A., Riman, R. E., & Navrotsky, A. (2019). Thermodynamic properties of aqueous lanthanum sulfate solutions taking into account the association. Journal of Chemical Thermodynamics, 128, 1-12.

- Kokh, A., Svetogorova, A., & Kononova, N. (2021). Thermal, Structural, and Phase Evolution of the Y2(SO4)38H2O–Eu2(SO4)38H2O System.

-

Shetty, P. (2021). 2: Thermogravimetry. In Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analysis – TGA. Retrieved January 14, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Thermogravimetric Analysis. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Erbium(III) sulfate hydrate. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

- Aziz, A., & Lyle, S. J. (1970). Complexes of lanthanum and actinium with fluoride, oxalate and sulphate in aqueous solutions. Journal of Inorganic and Nuclear Chemistry, 32(6), 1925-1932.

-

LookChem. (n.d.). ERBIUM SULFATE. Retrieved January 14, 2026, from [Link]

- Huminicki, D. M. C., & Matalin, S. (2006). Crystal structure of tthis compound, Tb2(SO4)3·8H2O, and of dysprosium sulfate octahydrate, Dy2(SO4)3·8H2O. Zeitschrift für Kristallographie - New Crystal Structures, 221(1), 1-2.

- Buzgar, N., Apopei, A. I., & Buzatu, A. (2009). The Raman study of certain sulfates.

- Azad, F., & Maqsood, A. (2014). Fabrication, Structural Characterization, Dielectric and Electrical Parameters of the Synthesized Nano-Crystalline Erbium Oxide. Journal of Ovonic Research, 10(3), 85-92.

-

Varghese, H. T., & Varma, H. K. (2008). FTIR spectrum of erbium tartrate crystals. ResearchGate. Retrieved January 14, 2026, from [Link]

-

XiDian. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

- Sastry, D. L., & Ramakrishna, B. (1987). Structure and Raman spectra of single crystal La2(SO4)3 · 8H2O. Journal of Raman Spectroscopy, 18(4), 263-266.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Erbium(III) sulfate - Wikipedia [en.wikipedia.org]

- 3. This compound | Er2H16O20S3 | CID 25021617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. ERBIUM SULFATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. buy Erbium(III) Sulfate Octahydrate Crystalline - FUNCMATER [funcmater.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure Analysis of Erbium Sulfate Octahydrate

This guide provides researchers, materials scientists, and pharmaceutical development professionals with a comprehensive technical overview of the synthesis and crystal structure analysis of erbium(III) sulfate octahydrate (Er₂(SO₄)₃·8H₂O). The narrative moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a deep understanding of the methodology and the structural insights gained.

Introduction: The Significance of Crystalline Architecture

Erbium(III) sulfate octahydrate is a pink crystalline solid belonging to the family of lanthanide salt hydrates.[1] Its utility in specialized applications, such as a dopant in optical fibers and a colorant in glass manufacturing, is fundamentally dictated by the precise three-dimensional arrangement of its constituent atoms.[2][3] Understanding this crystal structure is paramount, as it governs the material's physicochemical properties, including solubility, thermal stability, and optical behavior.

This document details the complete workflow for elucidating this structure, from the rational synthesis of high-quality single crystals to their definitive analysis by X-ray diffraction, providing a framework for the characterization of related hydrated inorganic compounds.

Physicochemical & Structural Synopsis

Before delving into the analytical workflow, a summary of the key properties of erbium sulfate octahydrate is essential for context.

| Property | Value / Description | Source(s) |

| Chemical Formula | Er₂(SO₄)₃·8H₂O | [4] |

| Molecular Weight | 766.83 g/mol | [4] |

| Appearance | Pink, hygroscopic monoclinic crystals | [1][2] |

| Density | ~3.217 g/cm³ | [1] |

| Solubility in Water | 160 g/L (20 °C), decreases with temperature ("retrograde" solubility) | [1][5] |

| Crystal System | Monoclinic | [2] |

| Space Group | C2/c (No. 15) | [6] |

The crystal structure of this compound is isostructural with other lanthanide sulfate octahydrates, such as the terbium and dysprosium analogues.[6] The ionic radius of Er³⁺ is intermediate to that of Tb³⁺ and Dy³⁺, meaning its crystallographic parameters will be highly comparable.

| Compound | a (Å) | b (Å) | c (Å) | β (°) | Unit Cell Volume (ų) |

| Tb₂(SO₄)₃·8H₂O | 13.493(3) | 6.714(1) | 18.231(3) | 102.16(2) | 1614.5 |

| Dy₂(SO₄)₃·8H₂O | 13.469(2) | 6.695(1) | 18.202(3) | 102.06(1) | 1605.1 |

| Er₂(SO₄)₃·8H₂O (Est.) | ~13.45 | ~6.68 | ~18.18 | ~102.0 | ~1598 |

| Data for Tb and Dy analogues from Wei & Zheng (2003).[6][7] |

Experimental Workflow: From Synthesis to Structure

The elucidation of a crystal structure is a sequential process. The quality of the final structural model is entirely dependent on the quality of the initial single crystal.

Protocol 1: Single Crystal Synthesis

The foundational requirement for single-crystal X-ray diffraction is a pristine, single-domain crystal of appropriate size (typically <0.3 mm in all dimensions). The method of slow evaporation is highly effective for hydrated salts like erbium sulfate.

Rationale: Rapid precipitation traps solvent and introduces defects, rendering a crystal unsuitable for diffraction. A slow, controlled evaporation process allows for the orderly deposition of molecules onto the growing lattice, resulting in a highly ordered, single crystal. This protocol is adapted from the reliable method used for isostructural lanthanide sulfates.[7]

Step-by-Step Methodology:

-

Reactant Preparation: Accurately weigh ~100 mg of high-purity erbium(III) oxide (Er₂O₃) powder.

-

Dissolution: Place the Er₂O₃ into a small beaker. Carefully add concentrated sulfuric acid (H₂SO₄) dropwise while stirring until the pink powder is completely dissolved, forming a clear, pink aqueous solution of erbium sulfate. The reaction is: Er₂O₃ + 3H₂SO₄ → Er₂(SO₄)₃ + 3H₂O.[1]

-

Initiate Crystallization: Gently heat the solution to evaporate most of the excess water, stopping when a crystalline film begins to form on the surface.

-

Controlled Growth: Immediately cover the beaker with paraffin film. Using a fine needle, pierce 2-3 small holes in the film. This critically slows the rate of evaporation.

-

Incubation: Place the beaker in a vibration-free location at a constant room temperature. Allow it to stand undisturbed for several weeks.

-

Harvesting: Once well-formed, prismatic pink crystals are visible, carefully decant the supernatant liquid. Select a transparent, flawless crystal using a microscope and gently remove it with a spatula or loop.

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise arrangement of atoms in a crystal. It measures the diffraction of a monochromatic X-ray beam by the electron clouds of the atoms in the crystal lattice.

Rationale: Each crystal lattice diffracts X-rays in a unique pattern of spots of varying intensity. By measuring the geometry and intensity of this pattern, one can work backwards using a Fourier transform to determine the electron density map of the unit cell, and thus the positions of all atoms.[8] Cryo-cooling (typically to 100 K) is employed to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.[9]

Step-by-Step Methodology:

-

Crystal Selection & Mounting:

-

Under a polarizing microscope, select a crystal that is transparent, free of cracks or inclusions, and exhibits sharp, uniform extinction every 90° of rotation.

-

Coat the selected crystal in a cryo-protectant oil (e.g., Paratone-N).

-

Using a MiTeGen loop or similar mount, carefully pick up the crystal and place it on the goniometer head of the diffractometer.[9]

-

-

Data Collection:

-

Flash-cool the crystal in a stream of cold nitrogen gas (100 K).

-

Optically center the crystal in the X-ray beam.

-

Perform an initial series of diffraction frames to determine the unit cell parameters and crystal system (indexing). For Er₂(SO₄)₃·8H₂O, this will confirm a monoclinic cell.

-

Based on the cell parameters and symmetry, the instrument software will devise a data collection strategy to measure a complete and redundant set of diffraction data, rotating the crystal through a series of angles.

-

-

Data Reduction & Structure Solution:

-

The collected frames are integrated to determine the intensity and position of each diffraction spot (h,k,l). The data is corrected for experimental factors (e.g., Lorentz-polarization).

-

The space group is determined from systematic absences in the diffraction data. For this compound, the expected space group is C2/c.

-

The "phase problem" is solved using direct methods or Patterson functions to generate an initial electron density map and a preliminary atomic model. The heavy erbium atoms are typically located first.

-

-

Structure Refinement:

-

The initial model is refined against the experimental data using iterative full-matrix least-squares methods.[8] This process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed diffraction intensities and those calculated from the model.

-

Hydrogen atoms from the water molecules are typically located in the difference Fourier map and refined with appropriate geometric restraints.

-

-

Validation and Output:

-

The final refined structure is validated using metrics like the R-factor (R1), which represents the agreement between the model and the data (a value <5% is excellent).

-

The final atomic coordinates, bond lengths, angles, and other crystallographic information are compiled into a standard Crystallographic Information File (CIF).

-

Structural Analysis and Interpretation

The result of a successful crystal structure determination is a detailed 3D model of the atomic arrangement within the unit cell.

The Erbium Coordination Environment

In the Er₂(SO₄)₃·8H₂O structure, each Er³⁺ ion is eight-coordinate.[7] The coordinating atoms are oxygens originating from both water molecules and sulfate anions. This coordination sphere typically adopts the geometry of a distorted square antiprism, a common arrangement for lanthanide ions of this size.[1] The analysis of Er-O bond lengths from the CIF file provides insight into the bonding; typically, Er-O(water) and Er-O(sulfate) distances will be in the range of 2.3-2.5 Å.[6]

Role of the Sulfate Anions

The sulfate groups function as multidentate ligands. They bridge adjacent erbium centers, creating a complex, three-dimensional polymeric network. The S-O bond lengths and O-S-O angles within the sulfate tetrahedra confirm their structural integrity.

The Hydrogen Bonding Network

The eight water molecules per formula unit are not merely occupying space; they are critical to the structural stability. Four water molecules are directly coordinated to each erbium ion. These coordinated water molecules, along with the other four "interstitial" water molecules, form an extensive and intricate network of hydrogen bonds throughout the crystal.[7] The hydrogen atoms from the water molecules form donor bonds to the oxygen atoms of the sulfate anions, effectively stitching the polymeric [Er₂(SO₄)₃] framework together and satisfying the charge balance requirements of the crystal lattice.

Conclusion

The crystal structure of erbium(III) sulfate octahydrate is a highly ordered, three-dimensional network built from eight-coordinate Er³⁺ ions linked by sulfate tetrahedra. This framework is stabilized by an extensive hydrogen-bonding network mediated by eight molecules of water of hydration. A meticulous experimental approach, beginning with the growth of high-quality single crystals and culminating in a rigorous single-crystal X-ray diffraction analysis, is essential to fully elucidate this architecture. The detailed structural parameters obtained from this analysis are indispensable for understanding the material's properties and for the rational design of new materials for advanced applications.

References

-

Wei, D. Y., & Zheng, Y. Q. (2003). Crystal structure of tthis compound, Tb₂(SO₄)₃·8H₂O, and of dysprosium sulfate octahydrate, Dy₂(SO₄)₃·8H₂O. Zeitschrift für Kristallographie - New Crystal Structures, 218(JG). [Link]

-

Wei, D. Y., & Zheng, Y. Q. (2003). Full structural data for Tb₂(SO₄)₃·8H₂O and Dy₂(SO₄)₃·8H₂O. ResearchGate Publication. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Mindat.org. (n.d.). Reference for Crystal structure of tthis compound... Hudson Institute of Mineralogy. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Erbium(III) sulfate. Wikimedia Foundation. Retrieved January 14, 2026, from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. CCDC. Retrieved January 14, 2026, from [Link]

-

LookChem. (n.d.). Cas 10031-52-4, ERBIUM SULFATE. LookChem. Retrieved January 14, 2026, from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). ERBIUM SULFATE. Chemdad. Retrieved January 14, 2026, from [Link]

-

FUNCMATER. (n.d.). Erbium(III) Sulfate Octahydrate (Er₂(SO₄)₃·8H₂O)-Crystalline. FUNCMATER. Retrieved January 14, 2026, from [Link]

-

Crystallography Open Database. (n.d.). Search. COD. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Terbium(III) sulfate octahydrate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Gharib, K. (n.d.). Solubility Handbook. Scribd. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. Retrieved January 14, 2026, from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved January 14, 2026, from [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved January 14, 2026, from [Link]

-

Massachusetts Institute of Technology. (n.d.). Single-Crystal Diffraction. Department of Chemistry. Retrieved January 14, 2026, from [Link]

Sources

- 1. Erbium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. Crystallography Open Database: Search results [qiserver.ugr.es]

- 4. This compound | Er2H16O20S3 | CID 25021617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Erbium(III) Sulfate Octahydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of erbium(III) sulfate octahydrate (Er₂(SO₄)₃·8H₂O). As a compound with growing importance in various scientific and industrial fields, including as a precursor for optical materials and in targeted drug delivery systems, a thorough understanding of its behavior in different solvent systems is crucial for its effective application. This document moves beyond simple data presentation to offer insights into the underlying chemical principles governing its solubility, detailed experimental protocols for its determination, and a discussion of its reactivity in various media.

Introduction to Erbium(III) Sulfate Octahydrate: A Compound of Interest

Erbium(III) sulfate octahydrate is a pink crystalline salt that serves as a key source of erbium ions (Er³⁺)[1]. Its applications are diverse, ranging from a colorant in glass and porcelain enamels to a dopant in the fabrication of optical fibers and amplifiers[1]. In the realm of drug development, the unique luminescent properties of erbium-containing nanoparticles are being explored for bioimaging and photodynamic therapy. The formulation of such systems often necessitates a clear understanding of the solubility of the precursor materials in various aqueous and organic media.

Key Physicochemical Properties:

| Property | Value |

| Chemical Formula | Er₂(SO₄)₃·8H₂O |

| Molar Mass | 766.82 g/mol |

| Appearance | Pink crystalline solid[1] |

| Density | 3.217 g/cm³ (octahydrate)[1] |

| Melting Point | Decomposes around 400 °C[1] |

Aqueous Solubility: The Phenomenon of Retrograde Solubility

Erbium(III) sulfate octahydrate is moderately soluble in water[2][3][4]. A noteworthy characteristic of many rare earth sulfates, including the erbium salt, is their retrograde solubility in water, meaning their solubility decreases as the temperature increases. This behavior is critical for processes such as crystallization and purification.

Quantitative Aqueous Solubility Data:

| Temperature (°C) | Solubility (g/L) | Solubility ( g/100 mL) |

| 20 | 160[1] | 16[1] |

| 40 | 65.3[1] | 6.53[1] |

The decrease in solubility with increasing temperature is related to the exothermic nature of the dissolution process for the hydrated salt. The dissolution of Er₂(SO₄)₃·8H₂O in water can be visualized as a multi-step process involving the dissociation of the ionic lattice and the hydration of the resulting erbium and sulfate ions.

Caption: Experimental workflow for determining solubility via the isothermal equilibrium method.

Analytical Techniques for Erbium Quantification

The choice of analytical technique will depend on the expected concentration range and the solvent matrix.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are highly sensitive and accurate methods for determining the concentration of erbium, even at trace levels. They are the preferred methods for generating high-quality solubility data.

-

UV-Visible Spectrophotometry: The characteristic sharp absorption peaks of the Er³⁺ ion in the visible spectrum can be used for quantification, particularly at higher concentrations. A calibration curve must be prepared using standards of known erbium concentration in the same solvent matrix.

-

Complexometric Titration: This classical method involves titrating the erbium solution with a standard solution of a chelating agent like EDTA, using a suitable indicator. This method is best suited for higher concentrations and aqueous solutions.

Conclusion and Future Directions

This guide has synthesized the available information on the solubility of erbium(III) sulfate octahydrate. While its solubility in water is well-characterized, there is a clear need for more comprehensive quantitative data on its solubility in a wider range of acidic and organic solvents. The provided experimental protocols offer a framework for researchers to generate this critical data for their specific applications. As the use of erbium compounds continues to expand, a deeper understanding of their fundamental chemical properties, such as solubility, will be paramount for innovation and development.

References

-

ATT Advanced Elemental Materials Co., Ltd. Erbium Sulfate Er2(SO4)3.8H2O Wholesale. Available at: [Link]

-

American Elements. Erbium(III) Sulfate Octahydrate. Available at: [Link]

-

FUNCMATER. Erbium(III) Sulfate Octahydrate (Er2(SO4)3•8H2O)-Crystalline. Available at: [Link]

-

Wikipedia. Erbium(III) sulfate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Erbium Sulfate Octahydrate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Erbium (Er), a rare earth element, and its compounds are integral to a multitude of advanced technological applications, from specialized optical fibers and lasers to catalysts and biomedical imaging agents. The synthesis and processing of erbium-based materials often involve the thermal treatment of precursor compounds. Among these, erbium sulfate octahydrate (Er₂(SO₄)₃·8H₂O) is a common starting material. A thorough understanding of its thermal decomposition pathway is paramount for controlling the stoichiometry, crystal structure, and purity of the resulting erbium-containing products. This guide provides a comprehensive technical overview of the thermal decomposition of this compound, synthesizing available data to elucidate the intricate sequence of dehydration and desulfation processes.

Introduction to this compound

Erbium (III) sulfate octahydrate is a pink crystalline solid that is readily soluble in water. It serves as a key precursor for the synthesis of erbium oxide (Er₂O₃), erbium oxysulfate (Er₂O₂SO₄), and other erbium-containing materials. The thermal stability and decomposition characteristics of this hydrated salt are critical parameters that dictate the conditions required for its conversion into desired products. The process of thermal decomposition involves a series of distinct steps, each characterized by specific temperature ranges and mass losses, which can be effectively monitored using thermoanalytical techniques.

The Multi-Step Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process that proceeds through several discrete stages. This pathway can be broadly divided into two main phases: the initial dehydration to form anhydrous erbium sulfate, followed by the high-temperature decomposition of the anhydrous salt to yield erbium oxide.

Dehydration: The Loss of Water of Crystallization

The initial phase of the thermal decomposition involves the removal of the eight water molecules of hydration. This dehydration process is typically not a single-step event but occurs over a broad temperature range, often with the formation of lower hydrate intermediates. While specific temperature ranges can vary depending on experimental conditions such as heating rate and atmosphere, the general dehydration sequence for rare earth sulfate octahydrates occurs below 400°C[1][2].

The overall dehydration reaction can be represented as:

Er₂(SO₄)₃·8H₂O(s) → Er₂(SO₄)₃(s) + 8H₂O(g)

This process can be visualized as a series of overlapping steps, each corresponding to the loss of a specific number of water molecules. For instance, studies on similar rare earth sulfates like Y₂(SO₄)₃·8H₂O show that dehydration can proceed through intermediates[3][4].

Decomposition of Anhydrous Erbium Sulfate

Following complete dehydration, the resulting anhydrous erbium sulfate (Er₂(SO₄)₃) remains stable over a significant temperature range. At elevated temperatures, it begins to decompose. The decomposition of rare earth sulfates typically proceeds through the formation of an intermediate oxysulfate before yielding the final metal oxide[5][6].

The decomposition pathway can be described by the following reactions:

-

Formation of Erbium Oxysulfate: Er₂(SO₄)₃(s) → Er₂O₂SO₄(s) + 2SO₃(g)

-

Decomposition of Erbium Oxysulfate to Erbium Oxide: Er₂O₂SO₄(s) → Er₂O₃(s) + SO₃(g)

The sulfur trioxide (SO₃) gas evolved during these reactions is often in equilibrium with sulfur dioxide (SO₂) and oxygen (O₂), particularly at higher temperatures:

2SO₃(g) ⇌ 2SO₂(g) + O₂(g)

The precise temperatures for these decomposition steps are influenced by factors such as the furnace atmosphere and heating rate. For analogous rare earth sulfates like europium sulfate, the decomposition of the anhydrous sulfate to the oxysulfate begins at temperatures around 719°C, with the subsequent decomposition of the oxysulfate to the oxide occurring at even higher temperatures[3][6].

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques for quantitatively studying the thermal decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference material, indicating exothermic or endothermic processes.

| Decomposition Stage | General Temperature Range (°C) | Theoretical Mass Loss (%) | Description |

| Dehydration | < 400 | ~19.5% | Stepwise or continuous loss of 8 water molecules. The process is endothermic. |

| Anhydrous Sulfate Decomposition | > 700 | ~21.7% | Decomposition of Er₂(SO₄)₃ to the intermediate Er₂O₂SO₄ with the release of SO₃. This is an endothermic process. |

| Oxysulfate Decomposition | > 1000 | ~10.9% | Decomposition of Er₂O₂SO₄ to the final product, Er₂O₃, with the release of SO₃. This is an endothermic process. |

Note: The temperature ranges are approximate and can be influenced by experimental conditions. The theoretical mass loss is calculated based on the molar masses of the respective compounds.

Experimental Protocols

To ensure the accurate and reproducible analysis of the thermal decomposition of this compound, standardized experimental protocols are essential.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Objective: To determine the temperature ranges and mass losses associated with the dehydration and decomposition of Er₂(SO₄)₃·8H₂O.

Methodology:

-

Accurately weigh 5-10 mg of Er₂(SO₄)₃·8H₂O into an alumina or platinum crucible.

-

Place the crucible in the TGA/DTA instrument.

-

Heat the sample from room temperature to approximately 1400°C at a constant heating rate (e.g., 10°C/min).

-

Maintain a controlled atmosphere, typically a continuous flow of an inert gas like nitrogen or argon, or an oxidizing atmosphere like air.

-

Record the mass change (TGA curve) and the differential temperature (DTA curve) as a function of the sample temperature.

-

Analyze the resulting curves to identify the onset and peak temperatures of thermal events and the corresponding percentage mass loss for each step.

X-ray Diffraction (XRD) for Intermediate and Final Product Identification

Objective: To identify the crystalline phases of the solid products formed at different stages of the thermal decomposition.

Methodology:

-

Heat samples of Er₂(SO₄)₃·8H₂O to specific temperatures corresponding to the plateaus observed in the TGA curve (e.g., after dehydration, after the first decomposition step, and after the final decomposition).

-

Rapidly cool the samples to room temperature to quench the high-temperature phases.

-

Grind the resulting solid residues into a fine powder.

-

Mount the powder on a sample holder for XRD analysis.

-

Collect the XRD patterns over a suitable 2θ range (e.g., 10-80°).

-

Compare the obtained diffraction patterns with standard reference patterns from databases (e.g., ICDD) to identify the crystalline phases present (Er₂(SO₄)₃, Er₂O₂SO₄, and Er₂O₃)[7].

Infrared Spectroscopy (IR) for Functional Group Analysis

Objective: To characterize the changes in chemical bonding, particularly the sulfate and oxide functional groups, during the thermal decomposition process.

Methodology:

-

Prepare samples of the intermediate and final decomposition products as described for XRD analysis.

-

Mix a small amount of the powdered sample with dry potassium bromide (KBr) and press the mixture into a transparent pellet.

-

Alternatively, use an attenuated total reflectance (ATR) accessory for direct analysis of the powder.

-

Record the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Analyze the spectra for the characteristic absorption bands of water (O-H stretching and bending), sulfate ions (S-O stretching and bending), and erbium-oxygen bonds (Er-O stretching) to monitor the transformation from hydrated sulfate to oxysulfate and finally to the oxide[8][9][10].

Visualization of the Decomposition Pathway

The following diagrams illustrate the key stages of the thermal decomposition of this compound and a typical experimental workflow for its characterization.

Sources

- 1. Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

spectroscopic properties of Erbium sulfate octahydrate

An In-Depth Technical Guide to the Spectroscopic Properties of Erbium (III) Sulfate Octahydrate

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of Erbium (III) sulfate octahydrate, Er₂(SO₄)₃·8H₂O. Designed for researchers, materials scientists, and professionals in drug development and optical materials, this document delves into the fundamental principles governing the unique optical characteristics of the trivalent erbium ion (Er³⁺) within a hydrated sulfate crystal lattice. We will explore the theoretical underpinnings of its electronic transitions, detail the experimental methodologies for its characterization, and present a framework for the analysis of its absorption and emission spectra. The guide emphasizes the causality behind experimental choices and provides field-proven insights into the interpretation of spectroscopic data, grounded in authoritative references.

Introduction to Erbium and its Spectroscopic Significance

The trivalent erbium ion (Er³⁺) is one of the most technologically significant lanthanide ions due to its unique electronic structure. Its intra-4f shell electronic transitions give rise to sharp, well-defined absorption and emission lines spanning the ultraviolet, visible, and near-infrared (NIR) regions of the electromagnetic spectrum. Of particular importance is the transition from the first excited state (⁴I₁₃/₂) to the ground state (⁴I₁₅/₂) which produces a characteristic emission at approximately 1.54 µm. This wavelength coincides with the minimum loss window of silica-based optical fibers, making erbium-doped materials the cornerstone of optical amplifiers in telecommunications, laser systems, and various biomedical applications.

Erbium (III) sulfate octahydrate (Er₂(SO₄)₃·8H₂O) is a pink crystalline salt that serves as a valuable model system and precursor for creating more complex erbium-doped materials.[1][2] Understanding its intrinsic spectroscopic properties is crucial for predicting and optimizing the performance of functional materials derived from it. The hydrated sulfate lattice provides a specific crystal field environment that influences the probabilities and energies of the f-f transitions, thereby dictating the material's optical signature.

This guide will provide the theoretical and practical framework for a thorough spectroscopic investigation of this compound.

Theoretical Framework: The Spectroscopy of the Er³⁺ Ion

The optical properties of the Er³⁺ ion are governed by its [Xe]4f¹¹ electronic configuration. The 4f electrons are well-shielded from the external environment by the filled 5s² and 5p⁶ orbitals. This shielding results in atomic-like, sharp optical transitions.

2.1. Energy Levels and Selection Rules The numerous energy levels of the Er³⁺ ion arise from spin-orbit coupling and are denoted by the term symbol ²ˢ⁺¹Lⱼ. The ground state is ⁴I₁₅/₂. Electric dipole transitions between 4f levels are formally forbidden by the Laporte rule (Δl = ±1). However, in a solid-state host like erbium sulfate octahydrate, the crystal field created by the surrounding sulfate and water ligands breaks the inversion symmetry at the Er³⁺ site. This mixing of opposite-parity wavefunctions (e.g., from 4f and 5d orbitals) partially allows these f-f transitions, although they remain relatively weak.[3][4]

2.2. The Role of the Host Crystal While the energy of the transitions is primarily determined by the Er³⁺ ion itself, the host lattice plays a critical role:

-

Stark Splitting: The crystal field splits each J-manifold into a maximum of 2J+1 (for integer J) or J+1/2 (for half-integer J) Stark levels. This leads to a broadening of absorption and emission lines as transitions can occur between different Stark levels of the initial and final manifolds.

-

Transition Probabilities: The local symmetry of the Er³⁺ site dictates the intensity of the observed transitions. Lower symmetry environments generally lead to higher transition probabilities. Studies of isostructural lanthanide sulfate octahydrates suggest a monoclinic crystal structure (space group C2/c), which implies a low-symmetry site for the erbium ion, making it optically active.[5]

-

Vibrational Quenching: The energy of the excited Er³⁺ ion can be lost non-radiatively through coupling with high-frequency vibrations (phonons) of the host material. In this compound, the high-energy stretching vibrations of the O-H bonds in the water of hydration (~3400 cm⁻¹) and the S-O bonds in the sulfate anions (~1100 cm⁻¹) are the primary sources of non-radiative decay, which can reduce the luminescence efficiency.

2.3. Judd-Ofelt Theory: Quantifying Transition Intensities The Judd-Ofelt theory is an indispensable tool for analyzing the absorption spectrum of lanthanide ions in solids and solutions.[6][7] It allows for the calculation of phenomenological intensity parameters (Ω₂, Ω₄, Ω₆) from the experimentally measured absorption spectrum. These parameters provide profound insight into the local environment of the Er³⁺ ion and are crucial for predicting the radiative properties of the material.

The Ωλ parameters are sensitive to:

-

Ω₂: Highly sensitive to the asymmetry of the local crystal field and the covalency of the lanthanide-ligand bond. A higher Ω₂ value often indicates a more asymmetric and covalent environment.[7][8]

-

Ω₄ and Ω₆: Related to the bulk properties of the host, such as rigidity and viscosity. They are less sensitive to the specific bonding environment than Ω₂.

Once determined, these parameters can be used to calculate key radiative properties for any excited state, including the spontaneous emission probability (A), the radiative lifetime (τᵣ), and the luminescence branching ratios (β).

Experimental Methodologies

A comprehensive spectroscopic characterization of this compound involves several key techniques.

3.1. Synthesis of this compound The compound can be readily synthesized by dissolving erbium (III) oxide in a stoichiometric excess of sulfuric acid, followed by slow evaporation of the solution to promote crystallization.[1] Er₂O₃ + 3H₂SO₄ → Er₂(SO₄)₃ + 3H₂O The resulting pink crystals should be filtered, washed with cold deionized water, and air-dried.[1]

3.2. Absorption Spectroscopy This is the foundational experiment for any spectroscopic analysis, particularly for the Judd-Ofelt treatment.

-

Objective: To measure the ground-state absorption transitions (from ⁴I₁₅/₂) and determine the experimental oscillator strengths of these transitions.

-

Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer covering a range from at least 350 nm to 1700 nm is required.

-

Sample Preparation: A known concentration of this compound is dissolved in a non-absorbing solvent, typically deionized water or D₂O. D₂O is often preferred for NIR measurements to minimize interference from the O-H vibrational overtones of water. Alternatively, a single crystal or a pressed powder pellet can be used for solid-state measurements.

-

Protocol:

-

Prepare a stock solution of Er₂(SO₄)₃·8H₂O of known concentration (e.g., 0.1 M).

-

Calibrate the spectrophotometer using a reference cuvette filled with the same solvent.

-

Record the absorption spectrum of the sample solution across the UV-Vis-NIR range.

-

Identify the absorption bands corresponding to transitions from the ⁴I₁₅/₂ ground state to various excited states (e.g., ⁴G₁₁/₂, ²H₁₁/₂, ⁴F₇/₂, ⁴I₁₁/₂, ⁴I₁₃/₂).

-

Integrate the area under each absorption band to calculate the experimental oscillator strength, which is a necessary input for the Judd-Ofelt analysis.[7]

-

3.3. Photoluminescence (PL) Spectroscopy PL spectroscopy probes the emission properties of the material.

-

Objective: To measure the emission spectrum, identify the emitting transitions, and determine the peak emission wavelength and spectral bandwidth.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., laser or xenon lamp), a monochromator, and a sensitive detector (e.g., an InGaAs detector for the NIR region).

-

Protocol:

-

Place the sample (solution or powder) in the sample holder.

-

Select an excitation wavelength that corresponds to a strong absorption band of Er³⁺ (e.g., 379 nm for ⁴I₁₅/₂ → ⁴G₁₁/₂ or 980 nm for ⁴I₁₅/₂ → ⁴I₁₁/₂). The choice of excitation wavelength is critical; exciting into a higher energy level allows for the study of relaxation pathways.

-

Scan the emission monochromator over the wavelength range of interest. For Er³⁺, the most important region is typically 1450-1650 nm to capture the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition.

-

Record the emission spectrum. The resulting data will show emission intensity as a function of wavelength.

-

Caption: Workflow for obtaining a photoluminescence spectrum.

3.4. Luminescence Lifetime Measurement The lifetime of the excited state is a critical parameter for evaluating the efficiency of a luminescent material.

-

Objective: To measure the decay time of the luminescence from a specific excited state (typically the ⁴I₁₃/₂ state for Er³⁺).

-

Instrumentation: A pulsed light source (e.g., pulsed laser diode or flashlamp), a fast photodetector, and time-resolved measurement electronics like a digital oscilloscope or a time-correlated single photon counting (TCSPC) system.[9][10]

-

Protocol:

-

Excite the sample with a short pulse of light at a wavelength corresponding to an Er³⁺ absorption band.

-

Record the intensity of the emission at the peak wavelength (e.g., 1540 nm) as a function of time after the excitation pulse.

-

Fit the resulting decay curve to an exponential function (or a sum of exponentials) to extract the luminescence lifetime (τₑₓₚ).[11] The lifetime is defined as the time it takes for the intensity to decay to 1/e (approximately 37%) of its initial value.[9]

-

3.5. Raman Spectroscopy Raman spectroscopy is a powerful non-destructive technique to probe the vibrational modes of the host lattice.

-

Objective: To identify the vibrational frequencies of the sulfate (SO₄²⁻) groups and the water of hydration (H₂O), as these vibrations are responsible for non-radiative quenching.

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm), a spectrograph, and a CCD detector.

-

Protocol:

-

Place a crystalline sample of Er₂(SO₄)₃·8H₂O under the microscope objective of the spectrometer.

-

Acquire the Raman spectrum.

-

Identify the characteristic peaks: The symmetric stretching mode (ν₁) of the SO₄²⁻ tetrahedron is typically the most intense peak, appearing around 980-1000 cm⁻¹.[12][13] The O-H stretching modes of the water molecules will appear as broad bands in the 3000-3600 cm⁻¹ region.[14]

-

Data Analysis and Interpretation

4.1. Absorption Spectrum and Energy Levels The absorption spectrum reveals the positions of the excited state energy levels. Each peak corresponds to a transition from the ⁴I₁₅/₂ ground state to a higher-lying manifold. The relative sharpness of the peaks is indicative of the degree of shielding of the 4f electrons.

Caption: Key absorption and emission pathways for the Er³⁺ ion.

4.2. Judd-Ofelt Analysis Workflow The quantitative analysis of the absorption spectrum using Judd-Ofelt theory is a cornerstone of understanding lanthanide spectroscopy.[15]

Caption: Logical flow for a Judd-Ofelt analysis.

4.3. Interpretation of Results A complete analysis allows for the compilation of key spectroscopic parameters. While specific data for Er₂(SO₄)₃·8H₂O is sparse in the literature, a typical dataset for an erbium-doped material would be summarized as follows.

Table 1: Representative Spectroscopic Data for an Er³⁺ System

| Parameter | Symbol | Typical Value | Significance |

|---|---|---|---|

| Peak Absorption Wavelength | λabs | 976 nm | Corresponds to the ⁴I₁₅/₂ → ⁴I₁₁/₂ transition, a common pump wavelength. |

| Peak Emission Wavelength | λem | 1540 nm | The key telecommunications wavelength from the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition. |

| Judd-Ofelt Parameter Ω₂ | Ω₂ | 1-6 x 10⁻²⁰ cm² | Indicates the degree of asymmetry and covalency of the Er³⁺ site.[8] |

| Judd-Ofelt Parameter Ω₄ | Ω₄ | 1-3 x 10⁻²⁰ cm² | Relates to the bulk rigidity of the host. |

| Judd-Ofelt Parameter Ω₆ | Ω₆ | 0.5-2 x 10⁻²⁰ cm² | Relates to the bulk rigidity of the host. |

| Calculated Radiative Lifetime | τᵣ | 8 - 14 ms | The theoretical maximum lifetime of the ⁴I₁₃/₂ state in the absence of non-radiative decay. |

| Measured Luminescence Lifetime | τₑₓₚ | 0.1 - 10 ms | The actual measured lifetime, which is shortened by non-radiative processes.[9] |

| Luminescence Quantum Yield | η | τₑₓₚ / τᵣ | The efficiency of the emission process. A value closer to 1 (or 100%) is ideal. |